4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a phenyl group, a chloro group, and a piperazine moiety bearing a hydroxyethyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The chloro and phenyl groups are introduced via electrophilic aromatic substitution reactions. The chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Piperazine Derivative Formation:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its possible biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethylbenzo[d]thiazol-2(3H)-one hydrochloride: Similar structure with a benzo[d]thiazol-2(3H)-one core.
2-phenylpyridazin-3(2H)-one derivatives: Various derivatives with different substituents on the pyridazinone core.
Uniqueness
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is unique due to the combination of its chloro, phenyl, and piperazine substituents, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-15-14(20-8-6-19(7-9-20)10-11-22)12-18-21(16(15)23)13-4-2-1-3-5-13/h1-5,12,22H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMELKIKOXUTEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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